

# Application Notes and Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Butyrolactones

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## Compound of Interest

Compound Name: *(S)*-3-Hydroxy- $\gamma$ -butyrolactone

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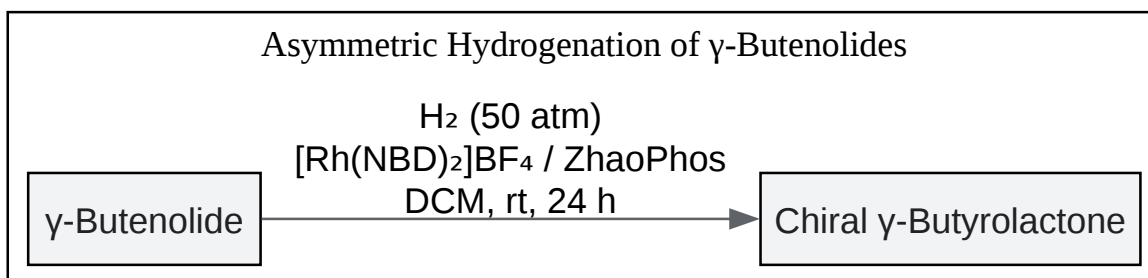
## Introduction

Chiral  $\gamma$ -butyrolactones are pivotal structural motifs found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the enantioselective synthesis of these valuable chiral building blocks. This document provides detailed application notes and protocols for three highly efficient catalytic systems for the asymmetric hydrogenation of different precursors to yield chiral butyrolactones and their synthetic precursors.

## I. Rhodium-Catalyzed Asymmetric Hydrogenation of $\gamma$ -Butenolides and $\gamma$ -Hydroxybutenolides

This protocol details the highly efficient Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of  $\gamma$ -butenolides and  $\gamma$ -hydroxybutenolides, providing access to a variety of chiral  $\gamma$ -butyrolactones with excellent enantioselectivities.<sup>[1][2][3]</sup>

## General Reaction Scheme



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Caption: Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of  $\gamma$ -butenolides.

## Experimental Protocol

Materials:

- Rhodium precatalyst:  $[Rh(NBD)_2]BF_4$
- Chiral ligand: ZhaoPhos
- Substrate:  $\gamma$ -Butenolide or  $\gamma$ -Hydroxybutenolide
- Solvent: Dichloromethane (DCM), anhydrous
- Additive (for  $\gamma$ -hydroxybutenolides): Trifluoroacetic acid ( $CF_3COOH$ )
- Hydrogen gas ( $H_2$ )
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line or glovebox
- High-pressure autoclave

Procedure:

- Catalyst Preparation:

- In a glovebox or under an inert atmosphere, add  $[\text{Rh}(\text{NBD})_2]\text{BF}_4$  (0.001 mmol, 1.0 mol%) and ZhaoPhos (0.0011 mmol, 1.1 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
- Add anhydrous DCM (1.0 mL) to dissolve the catalyst and ligand.
- Stir the mixture at room temperature for 30 minutes to allow for complex formation.
- Reaction Setup:
  - In a separate vial, dissolve the  $\gamma$ -butenolide substrate (0.1 mmol, 100 mol%) in anhydrous DCM (1.0 mL).
  - For  $\gamma$ -hydroxybutenolide substrates, add  $\text{CF}_3\text{COOH}$  (0.01 mmol, 10 mol%) to the substrate solution.[3]
  - Transfer the substrate solution to the Schlenk tube containing the catalyst solution.
- Hydrogenation:
  - Transfer the sealed Schlenk tube to a high-pressure autoclave.
  - Purge the autoclave with hydrogen gas three times.
  - Pressurize the autoclave to 50 atm with hydrogen gas.
  - Stir the reaction mixture at room temperature for 24 hours.
- Work-up and Purification:
  - After 24 hours, carefully vent the autoclave.
  - Concentrate the reaction mixture under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to afford the chiral  $\gamma$ -butyrolactone.
- Analysis:

- Determine the conversion by  $^1\text{H}$  NMR spectroscopy.
- Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

## Quantitative Data Summary

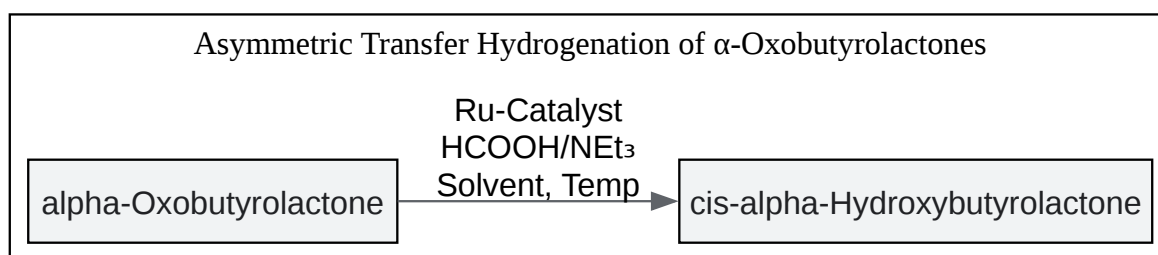
Table 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of Various  $\gamma$ -Butenolides[3]

Entry	Substrate ( $\gamma$ -Butenolide)	Product	Yield (%)	ee (%)
1	4-Phenyl	4-Phenyl- $\gamma$ -butyrolactone	>99	98
2	4-(4-Fluorophenyl)	4-(4-Fluorophenyl)- $\gamma$ -butyrolactone	99	98
3	4-(4-Chlorophenyl)	4-(4-Chlorophenyl)- $\gamma$ -butyrolactone	98	97
4	4-(4-Bromophenyl)	4-(4-Bromophenyl)- $\gamma$ -butyrolactone	99	98
5	4-(p-Tolyl)	4-(p-Tolyl)- $\gamma$ -butyrolactone	99	98
6	4-(4-Methoxyphenyl)	4-(4-Methoxyphenyl)- $\gamma$ -butyrolactone	99	98
7	4-Naphthyl	4-Naphthyl- $\gamma$ -butyrolactone	95	98
8	4-Thienyl	4-Thienyl- $\gamma$ -butyrolactone	99	98

## II. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of $\beta$ -Substituted $\alpha$ -Oxobutyrolactones

This protocol describes a concise and effective method for the synthesis of cis- $\beta$ -substituted  $\alpha$ -hydroxybutyrolactone derivatives with two consecutive stereogenic centers via a dynamic kinetic resolution.[4][5]

### General Reaction Scheme



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Caption: Ru-catalyzed asymmetric transfer hydrogenation.

### Experimental Protocol

Materials:

- Ruthenium catalyst: RuCl<sub>2</sub>·2THF
- Substrate:  $\beta$ -Substituted  $\alpha$ -oxobutyrolactone
- Hydrogen source: Azeotropic mixture of formic acid and triethylamine (5:2)
- Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)
- Inert gas (Nitrogen)
- Standard laboratory glassware

**Procedure:**

- **Reaction Setup:**
  - To a dried Schlenk tube, add the  $\beta$ -substituted  $\alpha$ -oxobutyrolactone substrate (0.2 mmol, 100 mol%) and the Ruthenium catalyst (0.002 mmol, 1.0 mol%).
  - Place the tube under a nitrogen atmosphere.
  - Add the solvent (THF or EtOAc, 2.0 mL).
  - Add the formic acid/triethylamine azeotrope (0.2 mL).
- **Hydrogenation:**
  - Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 16-24 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Purification:**
  - Upon completion, add ethyl acetate to the reaction mixture and filter through a short pad of Celite.
  - Evaporate the volatiles under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to yield the desired *cis*- $\beta$ -substituted  $\alpha$ -hydroxybutyrolactone.
- **Analysis:**
  - Determine the diastereomeric ratio (dr) by  $^1\text{H}$  NMR spectroscopy.
  - Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

## Quantitative Data Summary

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of  $\beta$ -Substituted  $\alpha$ -Oxobutyrolactones[4]

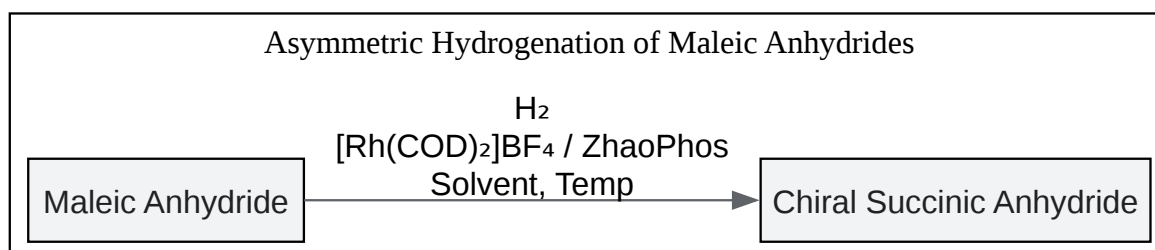
Entry	Substrate ( $\beta$ - substituent)	Product	Yield (%)	dr (cis:trans)	ee (%)
1	Phenyl	cis- $\alpha$ - Hydroxy- $\beta$ - phenyl- $\gamma$ - butyrolactone	96	>20:1	>99
2	4- Methylphenyl	cis- $\alpha$ - Hydroxy- $\beta$ -(4- methylphenyl ) - $\gamma$ - butyrolactone	95	>20:1	>99
3	4- Methoxyphen yl	cis- $\alpha$ - Hydroxy- $\beta$ -(4- methoxyphen yl) - $\gamma$ - butyrolactone	94	>20:1	>99
4	4- Fluorophenyl	cis- $\alpha$ - Hydroxy- $\beta$ -(4- fluorophenyl)- $\gamma$ - butyrolactone	95	>20:1	>99
5	4- Chlorophenyl	cis- $\alpha$ - Hydroxy- $\beta$ -(4- chlorophenyl) - $\gamma$ - butyrolactone	96	>20:1	>99
6	2-Naphthyl	cis- $\alpha$ - Hydroxy- $\beta$ -(2- naphthyl)- $\gamma$ - butyrolactone	93	>20:1	>99
7	2-Thienyl	cis- $\alpha$ - Hydroxy- $\beta$ -(2-	92	>20:1	>99

		thienyl)- $\gamma$ - butyrolactone			
8	Cyclohexyl	cis- $\alpha$ - Hydroxy- $\beta$ - cyclohexyl- $\gamma$ - butyrolactone	90	>20:1	99

### III. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides

This protocol provides an efficient route to chiral 3-substituted succinic anhydrides, which are valuable precursors to chiral  $\gamma$ -butyrolactones, through the asymmetric hydrogenation of maleic anhydrides using a Rh/ZhaoPhos catalyst.[6]

#### General Reaction Scheme



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Caption: Rh/ZhaoPhos-catalyzed hydrogenation of maleic anhydrides.

### Experimental Protocol

Materials:

- Rhodium precatalyst: [Rh(COD)<sub>2</sub>]BF<sub>4</sub>
- Chiral ligand: ZhaoPhos



- Substrate: 3-Substituted maleic anhydride
- Solvent: e.g., Toluene, DCM
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Argon or Nitrogen)
- High-pressure autoclave

Procedure:

- Catalyst Preparation:
  - In a glovebox, a mixture of [Rh(COD)<sub>2</sub>]BF<sub>4</sub> (0.001 mmol, 1.0 mol%) and ZhaoPhos (0.0011 mmol, 1.1 mol%) in the chosen solvent (1.0 mL) is stirred for 20 minutes at room temperature.
- Reaction Setup:
  - The 3-substituted maleic anhydride (0.1 mmol, 100 mol%) is placed in a vial inside the autoclave.
  - The prepared catalyst solution is added to the vial.
- Hydrogenation:
  - The autoclave is sealed, purged with hydrogen three times, and then pressurized with hydrogen to the desired pressure (e.g., 10 atm).
  - The reaction is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 1 hour).
- Work-up and Purification:
  - After the reaction, the autoclave is carefully depressurized.
  - The solvent is removed under reduced pressure.

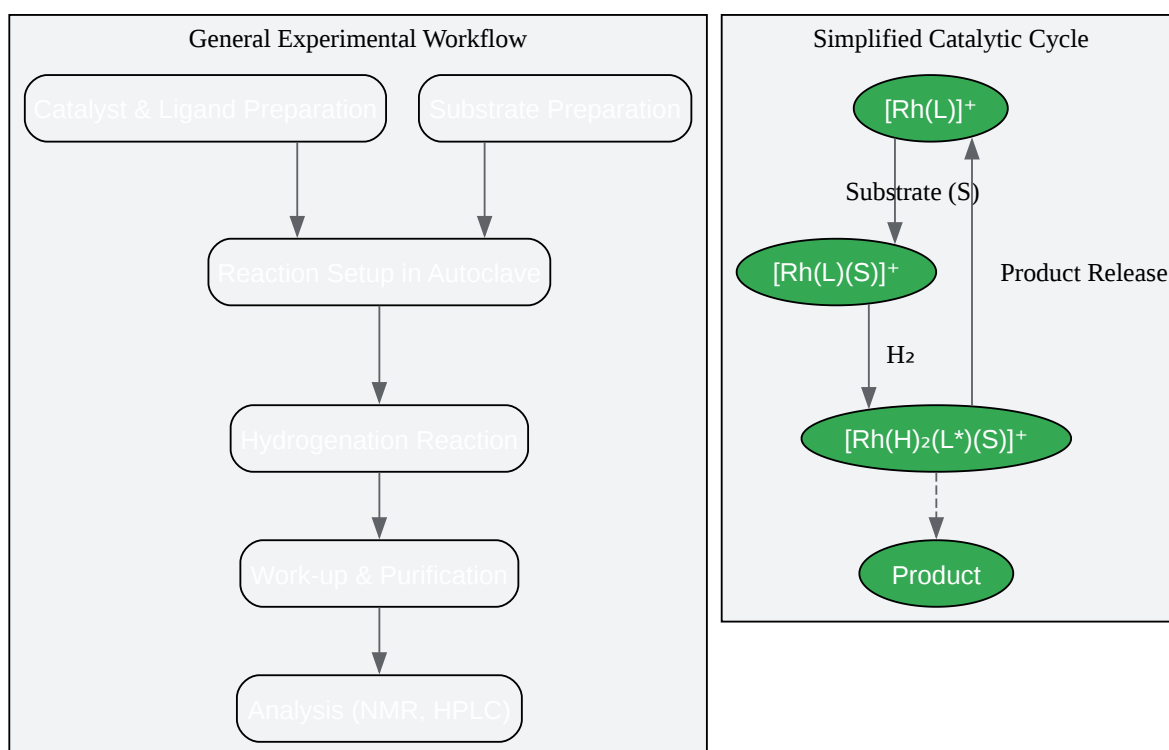
- The residue is purified by flash chromatography on silica gel to give the chiral succinic anhydride.
- Analysis:
  - Conversion is determined by  $^1\text{H}$  NMR.
  - Enantiomeric excess is determined by chiral HPLC or GC.

## Quantitative Data Summary

Table 3: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides[6]

Entry	Substrate (3- substituent)	Product	Yield (%)	ee (%)	TON
1	Phenyl	3- Phenylsuccini c anhydride	>99	99	3000
2	4- Methoxyphen yl	3-(4- Methoxyphen yl)succinic anhydride	>99	99	3000
3	4- Chlorophenyl	3-(4- Chlorophenyl )succinic anhydride	>99	98	3000
4	2-Naphthyl	3-(2- Naphthyl)suc cinic anhydride	>99	99	3000
5	Methyl	3- Methylsuccini c anhydride	>99	96	3000
6	Isopropyl	3- Isopropylsucc inic anhydride	>99	97	3000
7	Cyclohexyl	3- Cyclohexylsu ccinic anhydride	>99	98	3000
8	Benzyl	3- Benzylsuccini c anhydride	>99	99	3000

## Experimental Workflow and Catalytic Cycle



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Caption: Experimental workflow and a simplified catalytic cycle.

## Conclusion

The protocols outlined in these application notes provide robust and highly enantioselective methods for the synthesis of chiral butyrolactones and their precursors. The Rh/ZhaoPhos and Ruthenium-based catalytic systems offer broad substrate scope and excellent stereocontrol, making them valuable tools for researchers in organic synthesis and drug development. The

detailed procedures and comparative data tables should facilitate the implementation of these powerful synthetic methods in the laboratory.

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